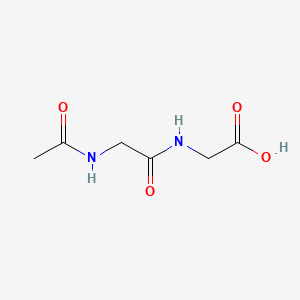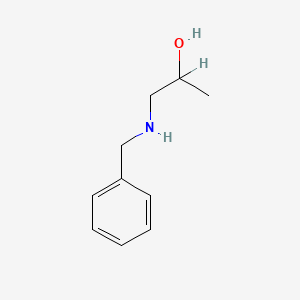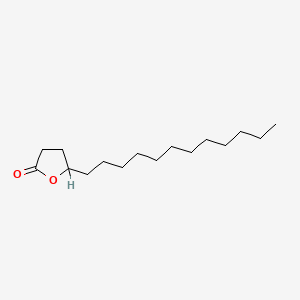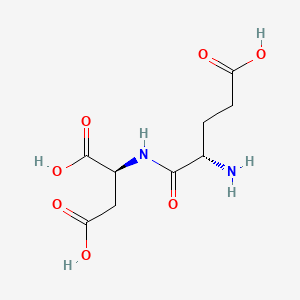
alpha-Glutamylaspartic acid
Übersicht
Beschreibung
Na-L-Glutamyl-L-aspartic acid is a peptide.
Wirkmechanismus
Target of Action
It is known that dipeptides like h-glu-asp-oh can interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that the compound may exert its effects through antioxidant and anti-inflammatory mechanisms .
Biochemical Pathways
For instance, they can influence the regulation of oxidative enzymes, vessel permeability, neoangiogenesis, neuro- and immunomodulatory regulation, and the secretion and production of hormones .
Pharmacokinetics
It is known that dipeptides are generally well-absorbed and can be distributed throughout the body .
Result of Action
It is suggested that the compound may have gastroprotective effects, potentially mediated by its antioxidant and anti-inflammatory properties .
Biochemische Analyse
Biochemical Properties
Alpha-Glutamylaspartic acid is involved in several biochemical reactions. It interacts with enzymes such as gamma-glutamyltranspeptidase, which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine . This interaction is crucial for the metabolism of glutathione, an important antioxidant in cells. Additionally, this compound is known to interact with other biomolecules, including proteins and peptides, through its gamma-glutamyl group, facilitating various biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have physiological or cell-signaling effects, although most of these effects are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with gamma-glutamyltranspeptidase, which catalyzes the cleavage of the gamma-glutamyl bond and the transfer of the gamma-glutamyl group to water or other amino acids and peptides . This reaction is essential for the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are critical for its biochemical functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Some dipeptides, including this compound, are known to have short-lived intermediates that quickly degrade into specific amino acid degradation pathways . Long-term effects on cellular function are still being studied, but initial observations suggest that the compound’s impact on cellular processes may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and antioxidant defense. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular processes and metabolic pathways . Threshold effects and the compound’s impact on animal health are important considerations in dosage studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of glutathione and other gamma-glutamyl compounds . It interacts with enzymes such as gamma-glutamyltranspeptidase, which plays a crucial role in the breakdown and synthesis of these compounds . The compound’s involvement in metabolic pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Glutamate transporters, for example, play a role in the transport of the compound across cell membranes . The compound’s localization and accumulation within cells are influenced by these transporters and binding proteins, affecting its overall distribution and function .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can impact its biochemical interactions and overall function, contributing to its role in various cellular processes .
Eigenschaften
IUPAC Name |
2-[(2-amino-4-carboxybutanoyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O7/c10-4(1-2-6(12)13)8(16)11-5(9(17)18)3-7(14)15/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSIASRLDJUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959965 | |
| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3918-84-1 | |
| Record name | NSC186905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



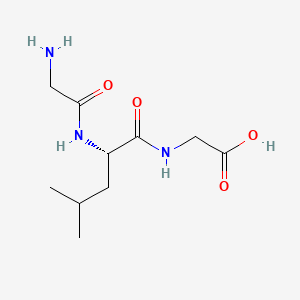
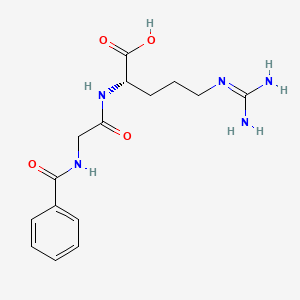
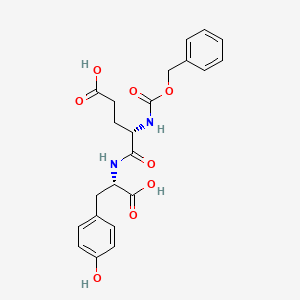

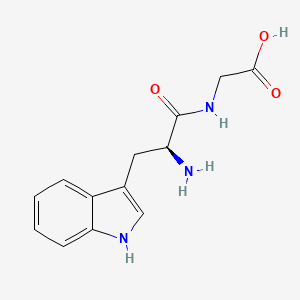
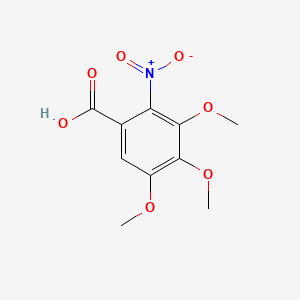
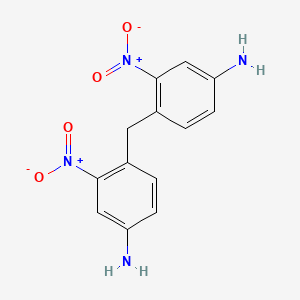
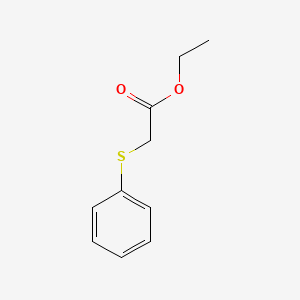

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
